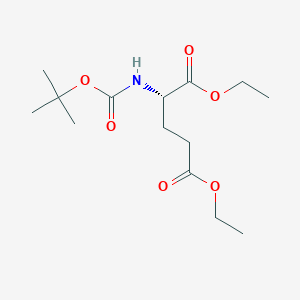

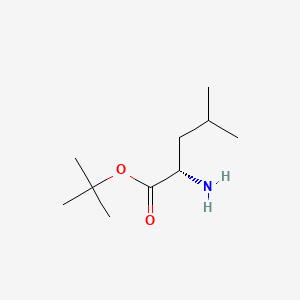

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methodologies : A study detailed the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate through the mixed anhydride method IBCF/HOBt. Characterization was performed using NMR, MS, IR techniques, and confirmed by X-ray diffraction, indicating the presence of inter and intramolecular hydrogen bonds (Dinesh et al., 2010). This process highlights the compound's synthesis versatility and its potential for various research applications.

Catalysis and Enantioselective Reactions

- Catalysis : The enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) demonstrated efficacy as a hydrogen bond donor catalyst in the enantioselective α-amination of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, showcasing the potential of related compounds in catalytic processes (Kumar et al., 2016).

Environmental and Polymer Science

- Environmental Applications : Research on tert-butyl substituted alumoxanes examined their synthesis and characterization, providing insights into their use in environmental applications. This work underscores the potential of tert-butyl substituted compounds in environmental science and polymer technology (Mason et al., 1993).

Pharmaceutical and Medicinal Chemistry

- Drug Development and Synthesis : The hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, as a precursor to trans-4-methylproline, was studied for its implications in drug synthesis, highlighting the importance of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate derivatives in medicinal chemistry (Nevalainen & Koskinen, 2001).

Advanced Materials and Chemical Engineering

- Material Science and Engineering : The development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle illustrates the utility of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate derivatives in creating advanced materials, such as magnetic resonance imaging (MRI) contrast agents (Levy et al., 2009).

properties

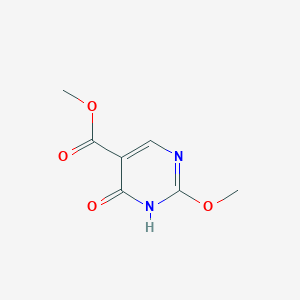

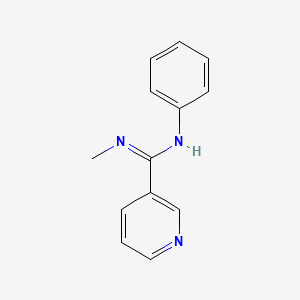

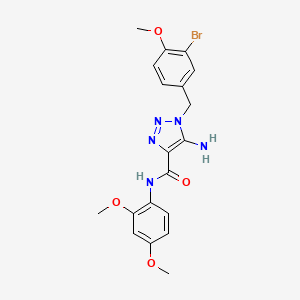

IUPAC Name |

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHOWFVTUDCCM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)

![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)